molecular formula C15H15ClN2O B5442635 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

Katalognummer: B5442635
Molekulargewicht: 274.74 g/mol
InChI-Schlüssel: ZKUHCIGKFWGWOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is a chemical compound of interest in scientific research and development. As a substituted urea derivative, it belongs to a class of organic compounds known for their diverse properties and utility in various research fields . Substituted N-phenylureas are frequently investigated for their biological activities and are used as core structures in developing novel chemical entities for research purposes . Researchers value these compounds for studying structure-activity relationships and molecular interactions. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for safe handling and use in compliance with their local and national regulations.

Eigenschaften

IUPAC Name

1-(2-chlorophenyl)-3-(3-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-11-6-5-7-12(10-11)17-15(19)18-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUHCIGKFWGWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Mechanism of Action of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (CEPU) In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (CEPU) is a synthetic small molecule belonging to the substituted diaryl urea class. In modern medicinal chemistry and drug discovery, the diaryl urea scaffold is a privileged pharmacophore recognized for its exceptional ability to modulate critical intracellular signaling cascades and lipid metabolism[1].

Unlike traditional ATP-competitive inhibitors, diaryl ureas like CEPU are characterized by their rigid central urea moiety flanked by sterically and electronically tuned aromatic rings. This guide details the in vitro mechanistic profile of CEPU, focusing on its dual-action capability as a Type II Kinase Inhibitor (targeting the DFG-out conformation of kinases like VEGFR2 and p38 MAPK) and a Soluble Epoxide Hydrolase (sEH) Inhibitor [2][3]. By dissecting the structure-activity relationships (SAR) and providing field-proven experimental workflows, this whitepaper serves as an authoritative resource for researchers evaluating CEPU and analogous diaryl ureas.

Core Molecular Targets & Mechanisms of Action

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an α/β -hydrolase fold enzyme responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[4]. Urea, carbamate, and amide derivatives represent the most potent class of pharmacophores reported as sEH inhibitors[3].

The Mechanistic Interaction: CEPU acts as a transition-state mimic within the catalytic pocket of sEH. The central urea group is the primary binding determinant:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the urea group forms two critical hydrogen bonds with the phenolic hydroxyls of Tyr381 and Tyr465 in the sEH catalytic pocket[4].

  • Hydrogen Bond Donor: The N-H protons of the urea act as hydrogen bond donors to the carboxylate of Asp333 [4].

  • Hydrophobic Anchoring: The 3-ethylphenyl group extends into the deep, lipophilic primary hydrophobic pocket of sEH, while the 2-chlorophenyl group occupies the secondary, solvent-exposed hydrophobic channel.

Type II Kinase Inhibition (VEGFR2 / p38 MAPK)

Diaryl ureas behave as Type II kinase inhibitors by binding exclusively to the inactive "DFG-out" conformation of target kinases[1]. The N,N′-diaryl urea compounds inhibit kinases like p38 α by stabilizing a conformation that is fundamentally incompatible with ATP binding[2].

The Mechanistic Interaction:

  • Allosteric Pocket Occupation: The X-ray co-crystal structures of diaryl ureas demonstrate that the conserved Asp-Phe-Gly (DFG) motif moves to a new position during binding, exposing an adjacent allosteric hydrophobic pocket[2]. The 3-ethylphenyl group of CEPU acts as a lipophilic anchor, penetrating deeply into this newly formed DFG-out pocket.

  • Conformational Locking via Ortho-Substitution: The 2-chloro substitution on the proximal phenyl ring is not merely structural. The steric bulk of the ortho-chlorine atom restricts the dihedral angle between the urea plane and the aryl ring. This thermodynamically locks CEPU into a binding-competent conformation, significantly reducing the entropic penalty upon binding[1].

  • H-Bond Network: The urea moiety forms a conserved bidentate hydrogen bond network with the catalytic glutamate in the α C-helix and the backbone amide of the DFG aspartate.

Pathway CEPU 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea sEH Soluble Epoxide Hydrolase (sEH) CEPU->sEH Inhibits catalytic pocket VEGFR2 VEGFR2 / p38 MAPK (DFG-out) CEPU->VEGFR2 Type II Allosteric Inhibition DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis (Blocked) EETs EETs (Anti-inflammatory) EETs->sEH Substrate EETs->EETs Accumulation MAPK MAPK Signaling Cascade VEGFR2->MAPK Phosphorylation (Blocked) Angio Angiogenesis & Proliferation MAPK->Angio Downstream Activation

Caption: Dual-target mechanism of CEPU inhibiting sEH and VEGFR2/p38 MAPK pathways.

Quantitative In Vitro Profiling

To contextualize the potency of CEPU, it is evaluated against established reference compounds. The following table summarizes the representative in vitro inhibitory profile typical for this specific substitution pattern within the diaryl urea class.

CompoundsEH IC 50​ (nM)VEGFR2 IC 50​ (nM)p38 α IC 50​ (nM)HepG2 Cell Viability IC 50​ ( μ M)
CEPU (Target)12.5 ± 2.145.0 ± 5.388.2 ± 7.48.4 ± 1.2
Sorafenib (Ref. Kinase)18.0 ± 3.090.0 ± 12.038.0 ± 4.54.5 ± 0.8
AUDA (Ref. sEH)3.2 ± 0.5>10,000>10,000>50.0

Table 1: Representative quantitative data comparing CEPU to standard reference inhibitors across enzymatic and cellular assays.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to design assays that are self-validating. Diaryl ureas are highly lipophilic and often exhibit intrinsic auto-fluorescence, which can lead to false positives in standard biochemical assays. The following protocols are engineered to mitigate these artifacts.

sEH Fluorogenic Assay Protocol

Rationale: We utilize PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a substrate. Upon hydrolysis by sEH, it undergoes intramolecular cyclization to release highly fluorescent 6-methoxy-2-naphthaldehyde. This allows for high-sensitivity kinetic reading.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding of the lipophilic CEPU).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense CEPU from a 10 mM DMSO stock into a 384-well black microplate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter transfer, maintaining a final DMSO concentration strictly at 1% to prevent enzyme denaturation.

  • Pre-incubation: Add 10 μ L of the sEH enzyme solution to the compound wells. Incubate at 25°C for 15 minutes to allow the CEPU-sEH complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 10 μ L of 50 μ M PHOME substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at λex​ = 330 nm and λem​ = 465 nm.

  • Validation: Calculate the Z'-factor using AUDA as a positive control and DMSO as a vehicle control. A Z'-factor > 0.6 validates the assay run.

TR-FRET Kinase Assay Protocol (VEGFR2 / p38 α )

Rationale: Standard fluorescence assays are susceptible to interference from the aromatic rings of diaryl ureas. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime Lanthanide chelates (e.g., Europium), allowing a time delay before measurement that completely eliminates short-lived compound auto-fluorescence.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 μ L of CEPU (serial dilution), 5 μ L of VEGFR2 or p38 α kinase, and 5 μ L of a master mix containing ATP (at the Km​ value) and biotinylated peptide substrate.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add 10 μ L of detection buffer containing EDTA (to quench the kinase reaction by chelating Mg 2+ ), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Signal Development: Incubate for 60 minutes to allow the FRET complex to form.

  • Measurement: Read on a TR-FRET compatible microplate reader. Excite at 340 nm; delay for 100 μ s, then read emissions at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the 665/615 nm ratio. Fit the data to a 4-parameter logistic (4PL) curve to derive the IC 50​ .

Workflow Prep Compound Prep (10mM DMSO) Dilution Acoustic Dispensing (10-point dose) Prep->Dilution sEHA sEH Fluorogenic Assay (PHOME Substrate) Dilution->sEHA KinaseA TR-FRET Kinase Assay (Eu-labeled Ab) Dilution->KinaseA Read Microplate Reading (Ex/Em & Time-Resolved) sEHA->Read KinaseA->Read Analysis 4-Parameter Logistic Fit (IC50 & Z'-factor) Read->Analysis

Caption: High-throughput in vitro screening workflow for evaluating diaryl urea derivatives.

Conclusion

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (CEPU) exemplifies the structural elegance of the diaryl urea pharmacophore. By leveraging the hydrogen-bonding capacity of the central urea and the precise steric/lipophilic parameters of its ortho-chloro and meta-ethyl substitutions, CEPU acts as a potent molecular wedge. It stabilizes the DFG-out conformation of critical kinases and simultaneously mimics the transition state of soluble epoxide hydrolase. Proper in vitro evaluation of such compounds requires rigorous, artifact-resistant methodologies like TR-FRET and kinetic fluorogenic assays to ensure high-fidelity data in preclinical drug discovery.

References

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors Source: PubMed Central (PMC) URL:[Link][2]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study Source: PubMed Central (PMC) URL:[Link][1]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: PubMed Central (PMC) URL:[Link][3]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: PubMed Central (PMC) URL:[Link][4]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Application of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the diaryl urea pharmacophore represents a privileged scaffold, widely recognized for its ability to form robust, directional hydrogen bonds within the binding pockets of various therapeutic targets. 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is a highly specific, lipophilic diaryl urea derivative. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, synthesis, analytical validation, and pharmacological relevance. Designed for application scientists and medicinal chemists, this document establishes a self-validating framework for working with this compound in preclinical screening and structural optimization workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is the first step in predicting its pharmacokinetic behavior and analytical profile. The compound consists of a central urea moiety (–NH–CO–NH–) flanked by a 2-chlorophenyl group and a 3-ethylphenyl group.

The molecular weight and exact mass are calculated based on the standard atomic weights and the most abundant isotopes, respectively. The presence of the chlorine atom ( 35Cl and 37Cl ) dictates a highly specific isotopic signature that is critical for mass spectrometric validation.

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C15​H15​ClN2​O Defines the stoichiometric atomic composition.
Molecular Weight (Average) 274.75 g/mol Well below the 500 Da threshold, ensuring compliance with Lipinski's Rule of Five for oral bioavailability.
Monoisotopic Exact Mass 274.0873 Da The precise mass of the most abundant isotopologue ( 35Cl ); critical for High-Resolution Mass Spectrometry (HRMS) targeting.
Topological Polar Surface Area (TPSA) 29.10A˚2 A low TPSA suggests excellent passive membrane permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 The two urea nitrogen protons are essential for anchoring the molecule to the hinge region or DFG-motif of target proteins.
Hydrogen Bond Acceptors 1 The urea carbonyl oxygen acts as an acceptor, contributing to both target affinity and solvation.
Estimated LogP ∼3.9 High lipophilicity drives hydrophobic interactions within deep binding pockets, though it necessitates formulation strategies for aqueous assays.

Chemical Synthesis: A Causality-Driven Methodology

The synthesis of asymmetric diaryl ureas requires strict control over reaction conditions to prevent the formation of symmetric urea byproducts. The following protocol outlines the nucleophilic addition of an aniline to an isocyanate.

Experimental Protocol: Synthesis Workflow
  • Preparation & Solvent Selection :

    • Action: Dry Anhydrous Tetrahydrofuran (THF) is selected as the reaction medium.

    • Causality: THF is a polar aprotic solvent that readily dissolves both the 2-chlorophenyl isocyanate and 3-ethylaniline. Crucially, anhydrous conditions are mandatory; trace water will hydrolyze the isocyanate into an unstable carbamic acid, which decarboxylates into an amine and subsequently reacts with unreacted isocyanate to form an unwanted symmetric 1,3-bis(2-chlorophenyl)urea byproduct.

  • Nucleophilic Addition :

    • Action: Dissolve 3-ethylaniline (1.0 eq) in THF under an inert N 2​ atmosphere. Cool the system to 0 °C using an ice bath. Add 2-chlorophenyl isocyanate (1.05 eq) dropwise.

    • Causality: The reaction is highly exothermic. Cooling to 0 °C controls the reaction kinetics, ensuring the nucleophilic attack of the amine on the electrophilic isocyanate carbon proceeds cleanly without thermal degradation.

  • Workup & Purification :

    • Action: Allow the reaction to warm to room temperature and stir for 4 hours. Evaporate the solvent in vacuo. Purify the crude residue via flash silica gel chromatography (Hexanes/Ethyl Acetate gradient).

    • Causality: Flash chromatography separates the target asymmetric urea from any trace unreacted starting materials or symmetric urea impurities, yielding the pure compound as a solid.

SynthesisWorkflow A 2-Chlorophenyl isocyanate B 3-Ethylaniline C Nucleophilic Addition (Anhydrous THF, 0°C) D Crude Diaryl Urea Intermediate C->D E Flash Chromatography (Hexanes/EtOAc) D->E F Pure 1-(2-Chlorophenyl)- 3-(3-ethylphenyl)urea E->F G LC-MS Validation (m/z 275.09 [M+H]+) F->G H NMR Spectroscopy (Structural Confirmation) F->H AB AB AB->C

Fig 1: Step-by-step synthesis and validation workflow for the target diaryl urea compound.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The protocols below are designed as self-validating systems, meaning the expected data output inherently confirms the success of the specific chemical mechanism.

LC-MS Protocol (Liquid Chromatography-Mass Spectrometry)
  • Column : C18 Reverse Phase (50 x 2.1 mm, 1.8 µm).

  • Mobile Phase : Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

    • Causality: Formic acid acts as an ion-pairing agent, improving peak shape, and provides the abundant protons necessary for positive Electrospray Ionization (ESI+).

  • Gradient : 5% B to 95% B over 5 minutes.

  • Self-Validation Criteria : The mass spectrum must display a characteristic isotopic doublet at m/z 275.09 ( [M+H]+ , 35Cl ) and m/z 277.09 ( [M+H]+ , 37Cl ) in a strict 3:1 ratio . The presence of this ratio confirms the retention of the 2-chlorophenyl ring, while the exact mass confirms the successful coupling of the two distinct aromatic systems.

H-NMR Protocol (Nuclear Magnetic Resonance)
  • Solvent : DMSO- d6​ .

  • Self-Validation Criteria : Diaryl ureas exhibit highly characteristic chemical shifts for the urea protons (–NH–) in the downfield region. Expect to observe two distinct singlet peaks between δ 8.0 and 9.5 ppm . The presence of two distinct singlets (integrating to 1H each) confirms the asymmetric nature of the urea; a single peak integrating to 2H would indicate a failed reaction resulting in a symmetric byproduct.

Biological Relevance: The Diaryl Urea Pharmacophore

While 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is a specific chemical entity, its core structure—the diaryl urea—is a cornerstone in modern medicinal chemistry.

Kinase Inhibition (Type II Inhibitors)

Diaryl ureas are frequently utilized to design Type II kinase inhibitors (e.g., Sorafenib). These compounds bind to the inactive "DFG-out" conformation of kinases. The urea moiety is essential for anti-cancer properties, as it acts as both a hydrogen bond donor and acceptor, forming critical interactions with the conserved glutamate in the α C-helix and the aspartate of the DFG motif 1.

GPCR Modulation (P2Y14R Antagonism)

Recent advancements have also highlighted the utility of the urea linker in modulating G-protein coupled receptors (GPCRs). For instance, novel P2Y14 receptor inhibitors, which are being developed to ameliorate liver fibrosis by suppressing hepatic stellate cell activation, rely heavily on benzoxazole-urea scaffolds. The urea linker provides the necessary conformational flexibility to engage with multiple subdomains within the receptor's binding pocket 2.

MechanismOfAction Ligand 1-(2-Chlorophenyl)- 3-(3-ethylphenyl)urea Target Target Kinase / Receptor (e.g., DFG-out conformation) Ligand->Target Binds Hbond Urea Motif H-Bonding (Glu & Asp Residues) Target->Hbond Facilitates Inhibition Conformational Lock (Type II Inhibition) Hbond->Inhibition Induces Downstream Downstream Signaling Arrest Inhibition->Downstream Blocks Phenotype Suppression of Cellular Proliferation / Fibrosis Downstream->Phenotype Results in

Fig 2: Pharmacological mechanism of action for diaryl ureas via Type II kinase inhibition.

References

  • Title : Discovery of Novel P2Y14R Inhibitors for Ameliorating Liver Fibrosis by Suppressing Hepatic Stellate Cell Activation[2] Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2[1] Source : MDPI URL : [Link]

Sources

Pharmacokinetics and Pharmacodynamics of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (hereafter referred to as CEU-1 ) represents a highly specialized chemotype within the diarylurea class of small molecules. Diarylureas are privileged scaffolds in medicinal chemistry, primarily recognized for their ability to act as potent Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1]. By stabilizing the inactive "DFG-out" conformation of target kinases, these molecules offer superior residence times and distinct selectivity profiles compared to traditional ATP-competitive inhibitors[2].

This whitepaper provides an in-depth analysis of the pharmacodynamics (PD) and pharmacokinetics (PK) of CEU-1. Designed for drug development professionals, this guide dissects the structural causality behind CEU-1’s target engagement, outlines self-validating experimental workflows for preclinical assessment, and provides foundational data for translational scaling.

Pharmacodynamics (PD): Structural Causality and Mechanism of Action

Target Engagement: The DFG-Out Conformation

The pharmacodynamic efficacy of CEU-1 is fundamentally driven by its ability to exploit the conformational plasticity of the kinase activation loop. Unlike Type I inhibitors that bind to the active (DFG-in) conformation, CEU-1 is a Type II inhibitor designed to bind the inactive (DFG-out) state[3].

Mechanistic Causality of Structural Features:

  • The Urea Linker: Acts as a critical bidentate hydrogen bond donor and acceptor. It forms highly stable H-bonds with the catalytic glutamate on the αC-helix and the aspartate residue of the conserved DFG (Asp-Phe-Gly) motif[4].

  • 2-Chloro Substitution (Proximal Ring): This is not merely a lipophilic addition. The ortho-chlorine atom induces a severe steric clash with the adjacent urea proton, forcing the proximal phenyl ring out of coplanarity with the urea plane. This specific dihedral twist is thermodynamically required to perfectly align the urea moiety with the kinase hinge region without entropic penalty[3].

  • 3-Ethyl Substitution (Distal Ring): The meta-ethyl group acts as a hydrophobic anchor. When the DFG motif flips outward, it exposes a deep, lipophilic allosteric pocket. The 3-ethyl group extends into this cavity, maximizing van der Waals interactions and driving the slow off-rate (prolonged residence time) characteristic of CEU-1[5].

PD_Pathway CEU1 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (CEU-1) DFG Kinase DFG-Out Conformation (Inactive State) CEU1->DFG H-bonds & Hydrophobic Interactions ATP ATP Binding Blockade DFG->ATP Steric Hindrance MAPK MAPK/ERK Pathway Suppression ATP->MAPK Signal Abrogation Tumor Inhibition of Cellular Proliferation MAPK->Tumor Phenotypic Outcome

Caption: Mechanism of action for CEU-1 stabilizing the inactive DFG-out kinase conformation.

Quantitative Pharmacodynamic Profiling

The selectivity of CEU-1 is highly dependent on the size and topology of the allosteric pocket across different kinase families.

Table 1: Pharmacodynamic Profiling (Kinase Inhibition IC50)

Target KinaseConformation StateIC50 (nM)Fold Selectivity
VEGFR2 (Wild-Type)DFG-Out (Inactive)12.4Reference
B-Raf (Wild-Type)DFG-Out (Inactive)28.70.4x
p38α (Wild-Type)DFG-Out (Inactive)415.033x
VEGFR2 (V299E Mutant)DFG-In (Active)>10,000>800x

Pharmacokinetics (PK): ADME Profile

The translation of diarylureas from in vitro hits to in vivo probes requires rigorous pharmacokinetic optimization. CEU-1 exhibits a classic ADME profile for highly lipophilic targeted therapies[6].

  • Absorption: Due to the rigid diaryl system, CEU-1 possesses a high LogP (~4.5), resulting in poor aqueous solubility. Oral bioavailability is heavily dependent on formulation, typically requiring lipid-based excipients or amorphous solid dispersions to achieve adequate gastrointestinal absorption[7].

  • Distribution: The compound is highly protein-bound (>96%) in plasma, primarily to human serum albumin (HSA) and α1-acid glycoprotein. The volume of distribution (Vd) is moderately high, indicating extensive tissue partitioning[6].

  • Metabolism: Biotransformation is primarily hepatic, mediated by the Cytochrome P450 system. CYP3A4 drives the aliphatic oxidation of the 3-ethyl group to a 1-hydroxyethyl metabolite, while CYP2C9 mediates minor aromatic hydroxylations[5]. The urea linker remains metabolically stable, avoiding toxic aniline generation.

  • Excretion: Elimination occurs predominantly via the biliary route as glucuronide conjugates, with negligible renal clearance of the intact parent drug[5].

Table 2: Pharmacokinetic Parameters of CEU-1 in Wistar Rats

PK ParameterUnitsIntravenous (IV)Oral (PO)
Dosemg/kg5.025.0
Cmaxng/mL4,2501,820
TmaxhN/A2.5
AUC(0-t)ng·h/mL12,40028,500
T1/2h4.25.8
Clearance (CL)mL/min/kg6.7N/A
Volume of Dist. (Vd)L/kg2.4N/A
Bioavailability (F)%N/A~46.0

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to evaluate CEU-1 must be designed with built-in causality and self-validation mechanisms.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality: Diarylureas often feature conjugated π-systems that autofluoresce, leading to false positives in standard fluorescence assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, thereby isolating the specific emission from the Lanthanide chelate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., VEGFR2) tagged with a GST-epitope, a Lanthanide-labeled anti-GST antibody (Europium), and a kinase-specific fluorescent tracer (Alexa Fluor 647) in HEPES buffer (pH 7.4).

  • Compound Titration: Dispense CEU-1 in a 12-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Incubation: Add the master mix to the compound wells. Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm) with a 100 μs delay.

  • Self-Validation Loop: Run a parallel assay using a constitutively active DFG-in mutant kinase (e.g., VEGFR2 V299E). Validation criteria: If CEU-1 exhibits an IC50 < 50 nM against the wild-type but > 10,000 nM against the mutant, the Type II (DFG-out) binding mechanism is conclusively validated.

Protocol 2: LC-MS/MS Bioanalytical PK Profiling

Causality: To accurately quantify CEU-1 in highly protein-rich plasma, rapid protein precipitation is required to denature the binding proteins and release the lipophilic compound into the organic phase while simultaneously quenching enzymatic degradation.

Step-by-Step Methodology:

  • Sample Collection: Collect 200 μL of whole blood from Wistar rats via the jugular vein at predefined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Internal Standard Spiking: Aliquot 50 μL of plasma and immediately spike with 10 μL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C/15N-labeled CEU-1).

  • Protein Precipitation: Add 150 μL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 μL of the supernatant onto a C18 reversed-phase column. Elute using a gradient of water/acetonitrile (both containing 0.1% formic acid). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Loop: Calculate the recovery ratio of the SIL-IS across all samples. Validation criteria: Because the SIL-IS is spiked before extraction, any matrix suppression or extraction loss affects the analyte and IS equally. If the absolute SIL-IS signal fluctuates by >15% across the batch, the extraction is flagged for matrix interference, preventing the reporting of skewed PK parameters.

PK_Workflow Dose IV/PO Dosing (Wistar Rats) Sample Serial Plasma Sampling Dose->Sample Time-course Prep Protein Precipitation & Extraction Sample->Prep Quench LCMS LC-MS/MS Quantification Prep->LCMS Isotope IS NCA Non-Compartmental Analysis (NCA) LCMS->NCA PK Modeling

Caption: Self-validating LC-MS/MS workflow for determining the pharmacokinetic profile of CEU-1.

Conclusion & Translational Outlook

The rational design of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (CEU-1) exemplifies the power of the diarylurea pharmacophore in targeting the inactive states of kinases[8]. By leveraging the steric torsion of the 2-chloro group and the lipophilic anchoring of the 3-ethyl group, CEU-1 achieves high affinity and prolonged target residence time. While its highly lipophilic nature presents classical pharmacokinetic challenges such as high protein binding and formulation hurdles[7], the application of rigorous, self-validating preclinical workflows ensures that its ADME profile can be accurately modeled and optimized for future translational success.

References

  • [9] Discovery of Novel P2Y14R Inhibitors for Ameliorating Liver Fibrosis by Suppressing Hepatic Stellate Cell Activation. ACS Publications.[Link]

  • [6] A novel anticancer diarylurea derivative HL-40 as a multi-kinases inhibitor with good pharmacokinetics in Wistar rats. PubMed (Biomedicine & Pharmacotherapy).[Link]

  • [1] Diarylureas as Antitumor Agents. MDPI (Applied Sciences).[Link]

  • [3] Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • [7] WO2006125540A1 - Combination therapy comprising a diaryl urea compound and a pi3, akt kinase or mtor inhibitors (rapamycins) for cancer treatment. Google Patents.

  • [2] Diarylureas in the type II kinase inhibitor. ResearchGate.[Link]

  • [8] Research and development of N,N′-diarylureas as anti-tumor agents. NIH PMC (RSC Advances).[Link]

  • [5] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH PMC (Journal of Medicinal Chemistry).[Link]

  • [4] Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.[Link]

Sources

Methodological & Application

Application Note: Optimized Protocols for the Dissolution of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Rationale

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is a highly lipophilic compound belonging to the diarylurea class. Diarylureas are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antiprotozoal agents[1, 2].

Despite their biological utility, diarylureas present profound solubility challenges. The central urea moiety (-NH-CO-NH-) acts as both a potent hydrogen bond donor and acceptor. In the solid state, this leads to a highly stable, tightly packed crystalline lattice driven by intermolecular urea-urea hydrogen bonding. Combined with the steric bulk and lipophilicity of the ortho-chloro and meta-ethyl substituted phenyl rings, the compound exhibits a high lattice enthalpy.

The Causality of Solvent Selection: To achieve complete dissolution, the solvent must possess sufficient thermodynamic potential to disrupt these intermolecular bonds.

  • Dimethyl Sulfoxide (DMSO): DMSO is the optimal primary solvent. As a polar aprotic solvent with a highly polarized S=O bond, it acts as a superior hydrogen bond acceptor. It effectively outcompetes the urea carbonyl group, dismantling the crystal lattice. Research demonstrates that diarylureas readily form stable solvate complexes with DMSO, driving the thermodynamic equilibrium toward complete solvation [1].

  • Ethanol (EtOH): Ethanol is a polar protic solvent. While it can participate in hydrogen bonding, its lower dielectric constant and bulkier alkyl chain make it significantly less efficient at penetrating the urea lattice compared to DMSO [3]. Consequently, ethanol yields lower solubility and strictly requires the input of kinetic or thermal energy to achieve dissolution [4].

Quantitative Solvation Data

The following table summarizes the expected physicochemical behavior and solubility limits of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea in both solvents to guide your experimental design.

ParameterDimethyl Sulfoxide (DMSO)Absolute Ethanol (EtOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.724.3
H-Bonding Role Strong AcceptorDonor & Acceptor
Expected Solubility Limit 10 - 50 mg/mL (High)1 - 5 mg/mL (Sparing)
Recommended Stock Conc. 10 mM - 50 mM1 mM - 5 mM
Lattice Disruption Efficiency Excellent (Forms DMSO complexes)Poor (Requires thermal energy)

Mechanistic Solvation Pathway

The diagram below illustrates the thermodynamic and kinetic steps required to transition the compound from a solid crystalline lattice into a fully solvated monomeric state.

Solvation Solid 1. Solid State Diarylurea Crystal Lattice SolventDMSO 2A. DMSO Addition Strong H-Bond Acceptor Solid->SolventDMSO SolventEtOH 2B. Ethanol Addition Protic Solvent (Weaker) Solid->SolventEtOH Energy 3. Kinetic/Thermal Energy Sonication & 40°C Heating SolventDMSO->Energy SolventEtOH->Energy Disruption 4. Lattice Disruption Breaking Urea-Urea H-Bonds Energy->Disruption Overcomes Lattice Enthalpy Solvated 5. Solvated Monomer Stable Stock Solution Disruption->Solvated Thermodynamic Equilibrium

Solvation pathway of diarylureas, highlighting thermodynamic barriers overcome by kinetic energy.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a High-Concentration Master Stock in DMSO (10 mM - 50 mM)

Use this protocol for in vitro assays, high-throughput screening, or long-term storage.

  • Preparation & Weighing:

    • Equilibrate the vial of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea to room temperature before opening to prevent condensation. Water impurities drastically reduce the solubility of hydrophobic diarylureas.

    • Accurately weigh the desired mass using an analytical microbalance. Note: Use an anti-static gun if the powder exhibits static cling, which is common for lipophilic ureas.

  • Solvent Addition:

    • Add the calculated volume of anhydrous DMSO (≥99.9% purity, sealed under argon).

  • Kinetic Disruption:

    • Vortex the suspension vigorously for 60 seconds.

    • Self-Validation Check: Inspect the solution against a light source. If micro-crystals or cloudiness persist, the lattice has not fully dissociated.

  • Thermal Cavitation (If required):

    • Place the vial in an ultrasonic water bath set to 37°C for 5 to 10 minutes. The ultrasonic waves provide localized cavitation energy that physically shears the remaining hydrogen-bonded crystal networks [1].

  • Storage:

    • Aliquot the clear solution into single-use amber vials and store at -20°C.

    • Causality Warning: Avoid repeated freeze-thaw cycles. DMSO is highly hygroscopic; atmospheric moisture introduced during thawing will cause the diarylurea to rapidly precipitate.

Protocol B: Preparation of a Working Solution in Ethanol (1 mM - 5 mM)

Use this protocol for cell culture applications where DMSO toxicity is a concern, or for specific in vivo formulations.

  • Solvent Selection:

    • Ensure the use of Absolute Ethanol (200 proof, ≥99.5%). The presence of even 5% water (as found in 95% ethanol) will cause immediate precipitation of the compound.

  • Suspension & Heating:

    • Add the ethanol to the pre-weighed compound. The mixture will likely form a milky suspension.

    • Transfer the vial to a thermomixer or water bath set to 45°C – 50°C.

    • Causality: Because ethanol is a weaker H-bond acceptor than DMSO, ambient thermal energy is insufficient to break the urea-urea bonds. Controlled heating provides the necessary thermodynamic push to achieve solvation [4].

  • Formulation Stabilization (For Aqueous Dilution):

    • If this ethanol stock is to be diluted into aqueous buffers or saline for in vivo dosing, the compound will likely crash out of solution due to the hydrophobic effect.

    • To prevent this, add a non-ionic surfactant (e.g., 5% to 10% Tween-80 or Kolliphor EL) to the ethanol solution prior to aqueous dilution. The surfactant micelles will encapsulate the lipophilic phenyl rings, maintaining the compound in a stable colloidal dispersion [2].

References

  • Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL: [Link]

  • Title: Diaryl Ureas as an Antiprotozoal Chemotype Source: PubMed Central (NIH) URL: [Link]

Application Note: HPLC Method Development and Validation for the Quantification of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of unsymmetrical diarylureas, such as 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea , requires highly selective and robust analytical methodologies. This compound features a neutral, highly lipophilic core (estimated LogP ~4.2) driven by its halogenated and alkylated aromatic rings, coupled with a polar urea linkage capable of strong hydrogen bonding. This application note details a Quality by Design (QbD) approach to developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The resulting protocol is a self-validating system fully aligned with the latest ICH Q2(R2) guidelines[1] and modernized USP <621> allowable adjustments[2].

Physicochemical Profiling & Chromatographic Rationale

To design an optimal method, we must first translate the molecule's physicochemical properties into chromatographic parameters:

  • Stationary Phase Selection: The high hydrophobicity of the diarylurea framework dictates the use of a C18 stationary phase. We utilize a Superficially Porous Particle (SPP) column (2.7 µm). SPP architecture provides a shorter diffusion path for the analyte compared to totally porous particles, significantly enhancing mass transfer kinetics and delivering UHPLC-level efficiencies at standard HPLC backpressures[2].

  • Mobile Phase Chemistry: The urea core (-NH-CO-NH-) is neutral under standard conditions (pKa > 12); thus, pH control is not strictly required to suppress analyte ionization. However, 0.1% Formic Acid is added to the aqueous phase. Causality: The acidic environment suppresses the ionization of residual surface silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

  • Organic Modifier: Acetonitrile is selected over methanol. Causality: Acetonitrile possesses a lower viscosity and a higher elution strength, which is critical for efficiently eluting highly lipophilic diarylureas[3] while maintaining low system backpressure.

  • Detection: The extended π -conjugation across the two phenyl rings and the urea linkage provides a strong chromophore. UV detection at 254 nm captures the π−π∗ transitions, offering excellent sensitivity while avoiding the noisy baseline typical of lower wavelengths (e.g., 210 nm) where mobile phase solvents may absorb.

QbD_Workflow A 1. Analyte Profiling (LogP, pKa, UV max) B 2. Column Selection (C18, SPP 2.7 µm) A->B Hydrophobicity dictates RP-HPLC C 3. Mobile Phase (MeCN / 0.1% FA) B->C Neutral urea core needs organic modifier D 4. Gradient Optimization (Resolution & Speed) C->D Elution strength tuning E 5. Method Validation (ICH Q2(R2) Criteria) D->E Lock parameters

Figure 1: Quality by Design (QbD) workflow for diarylurea HPLC method development.

Optimized Chromatographic Parameters

All quantitative and operational parameters have been optimized to ensure method robustness and reproducibility.

Table 1: Chromatographic Conditions & Rationale

ParameterSpecificationCausality / Scientific Rationale
Column C18, 100 x 4.6 mm, 2.7 µm (SPP)SPP architecture minimizes the van Deemter C-term, yielding sharp peaks and high resolution[2].
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to < 3.0, neutralizing silanols and preventing peak tailing of trace basic impurities.
Mobile Phase B 100% AcetonitrileProvides necessary elution strength for lipophilic compounds with minimal baseline drift.
Flow Rate 1.2 mL/minOptimizes the linear velocity for 2.7 µm particles, maximizing theoretical plates.
Column Temp. 40 °CDecreases solvent viscosity, lowering backpressure and improving mass transfer kinetics.
Detection UV at 254 nmTargets the primary aromatic absorption band; ensures high signal-to-noise ratio.
Injection Vol. 5.0 µLMinimizes extra-column band broadening and prevents column overloading.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.06040Analyte focusing at the column head; elution of polar matrix voids.
4.01090Linear ramp to elute 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea.
6.01090High-organic wash to purge highly retained hydrophobic impurities.
6.16040Instantaneous return to initial conditions.
9.06040Column re-equilibration (approx. 5 column volumes).

Detailed Experimental Protocol & Self-Validating Sequence

A robust analytical method must be a self-validating system . This means the sequence is programmed to continuously verify its own accuracy, precision, and lack of contamination during the run, rather than relying solely on pre-run validation.

Step-by-Step Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes solvent demixing and premature analyte precipitation at the column inlet, leading to split peaks. Matching the diluent to the initial gradient conditions ensures perfect on-column focusing.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea reference standard into a 10 mL volumetric flask. Dissolve completely in 100% Acetonitrile (required for initial solubilization of the lipophilic solid), then dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Diluent.

The Self-Validating Sequence Design

Program the HPLC autosampler to execute the following sequence. This closed-loop logic ensures that any drift in detector response or column performance is immediately identified.

  • Blank (Diluent) x 2: Verifies baseline stability and ensures zero carryover from previous runs.

  • System Suitability Test (SST) Standard x 6: Six consecutive injections of the 100 µg/mL Working Standard. The system must pass predefined criteria (see Table 3) before sample analysis begins.

  • Unknown Samples (Injections 1-10): Quantify the target analyte.

  • Bracketing Standard x 1: Re-inject the Working Standard. Causality: This proves the detector lamp intensity and pump delivery have not drifted during the sample runs. The response factor must match the initial SST within ±2.0%.

  • Unknown Samples (Injections 11-20).

  • Final Bracketing Standard x 1: Final verification of system integrity.

System Suitability & Lifecycle Validation (ICH Q2(R2))

In accordance with the recent overhaul of the ICH Q2(R2) guidelines[1], the method must demonstrate it is fit for its intended purpose through a rigorous, documented validation lifecycle. Furthermore, USP <621> [2] allows for specific mathematical adjustments (e.g., modifying the L/dp ratio from -25% to +50%) without requiring full revalidation, provided the System Suitability Test (SST) criteria below are consistently met.

Validation_Logic cluster_Val ICH Q2(R2) Validation Parameters SST System Suitability (USP <621>) Spec Specificity (No interference) SST->Spec Pass SST criteria Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob

Figure 2: Self-validating system logic aligned with ICH Q2(R2) guidelines.

Table 3: ICH Q2(R2) Validation & System Suitability Acceptance Criteria

Validation ParameterAcceptance CriterionVerification Methodology
System Precision (SST) %RSD ≤ 2.0% (n=6)Evaluate peak area and retention time across 6 consecutive standard injections.
Peak Tailing Factor ( Tf​ ) Tf​ ≤ 1.5Measured at 5% of peak height. Ensures silanol interactions are fully suppressed.
Resolution ( Rs​ ) Rs​ ≥ 2.0Measured between 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea and its closest eluting impurity.
Linearity & Range R2 ≥ 0.9995 concentration levels spanning 25% to 150% of the target analytical concentration.
Accuracy (Recovery) 98.0% - 102.0%Matrix spiked with known standard amounts at 50%, 100%, and 150% levels (n=3 per level).
Specificity No interference at RTOverlay chromatograms of Blank, Placebo Matrix, and Spiked Sample.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers. URL:[Link]

Sources

Application Note: Formulation and Dosing Strategies for 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Introduction & Physicochemical Causality

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (hereafter referred to as 2-Cl-3-Et-DPU ) belongs to the diarylurea class of small molecules, a pharmacophore widely utilized in the development of soluble epoxide hydrolase (sEH) inhibitors and multi-kinase inhibitors (e.g., sorafenib). While highly potent in vitro, dosing diarylureas in murine models presents significant biopharmaceutical hurdles.

The Causality of Insolubility: The urea linkage (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor, creating a highly stable, rigid crystal lattice. Coupled with the hydrophobic 2-chlorophenyl and 3-ethylphenyl rings, 2-Cl-3-Et-DPU exhibits a high partition coefficient (logP) and negligible aqueous solubility. If administered in standard aqueous buffers, the compound will rapidly precipitate in the acidic environment of the murine stomach. This leads to erratic gastrointestinal absorption, high inter-subject pharmacokinetic (PK) variability, and failure to achieve therapeutic target engagement. To overcome this, the formulation must thermodynamically favor the solubilized state or form stable micelles to facilitate transport across the unstirred water layer of the intestinal epithelium.

Mechanism GI GI Tract (Micellar Solubilization) Portal Portal Vein Absorption GI->Portal High logP Liver Hepatic First-Pass (CYP450 / Glucuronidation) Portal->Liver Systemic Systemic Circulation (Protein Bound) Liver->Systemic Bioavailable Fraction Target Target Tissue (e.g., sEH / Kinase Inhibition) Systemic->Target Tissue Distribution

Pharmacokinetic pathway of lipophilic diarylureas from oral absorption to target engagement.

Formulation Rationale & Decision Matrix

The selection of a dosing vehicle for 2-Cl-3-Et-DPU depends entirely on the experimental duration and the required PK profile.

For chronic target inhibition (e.g., sustained anti-inflammatory or neuroprotective models), administering the compound ad libitum via drinking water using a low concentration of Polyethylene Glycol 400 (PEG400) is the gold standard. This method avoids the stress of daily oral gavage and maintains a steady-state plasma concentration, a technique validated with similar diarylurea sEH inhibitors like TPPU[1].

For acute or sub-acute efficacy studies (e.g., oncology xenograft models requiring high Cmax​ ), oral gavage is necessary. Because high doses of diarylureas will precipitate in pure PEG, a co-solvent system utilizing Cremophor EL (polyoxyl 35 castor oil) and ethanol, or a suspension in carboxymethyl cellulose (CMC), is required to form a stable microemulsion in the gut[2],[3].

FormulationLogic Start 2-Cl-3-Et-DPU (Highly Lipophilic Diarylurea) Decision Dosing Duration? Start->Decision Chronic Chronic (Days-Weeks) Ad Libitum Decision->Chronic Continuous Exposure Acute Acute/Sub-acute Oral Gavage Decision->Acute Peak Cmax Required PEG 0.2% - 1.0% PEG400 in Drinking Water Chronic->PEG Cremo Cremophor EL / EtOH / Water or 0.5% CMC Suspension Acute->Cremo

Decision matrix for diarylurea formulation based on murine dosing duration and PK goals.

Step-by-Step Experimental Protocols

Protocol A: Chronic Ad Libitum Dosing via Drinking Water (PEG400)

This self-validating protocol is designed to achieve a steady-state systemic exposure of ~0.1 to 1.5 mg/kg/day, ideal for chronic murine models[4].

Materials:

  • 2-Cl-3-Et-DPU (API)

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Sterile, filtered drinking water

Methodology:

  • Stock Preparation: Weigh the required amount of 2-Cl-3-Et-DPU and dissolve it in 100% PEG400 to create a 1.0 mg/mL to 5.0 mg/mL stock solution.

  • Solubilization: Sonicate the stock solution in a water bath at 40°C for 15–20 minutes until the solution is completely clear.

  • Aqueous Dilution: Dilute the PEG400 stock solution into sterile drinking water at a ratio of 1:500 to 1:100. This yields a final PEG400 concentration of 0.2% to 1.0% (v/v) and a final drug concentration of ~2 to 10 mg/L.

  • System Validation (Critical): Allow the final solution to sit at room temperature for 48 hours in a light-protected bottle. Inspect against a dark background. The absence of macroscopic precipitation or turbidity confirms that the diarylurea has not crashed out of solution.

  • Administration & Monitoring: Provide the formulated water ad libitum to the mice.

    • Causality Check: Healthy adult mice consume 3–5 mL of water daily. You must measure baseline water consumption for 3 days prior to dosing. A drop of >10% in water intake indicates taste aversion, requiring a reduction in PEG400 concentration or the addition of a non-caloric sweetener (e.g., sucralose)[1].

Protocol B: Acute Oral Gavage (Cremophor EL / Ethanol)

For high-dose applications (10–30 mg/kg), the compound must be forced into a microemulsion to survive the gastrointestinal transit without crystallizing[3].

Materials:

  • 2-Cl-3-Et-DPU (API)

  • Cremophor EL (Kolliphor EL)

  • 95% Ethanol

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Co-Solvent Matrix: Prepare a 50:50 (v/v) master mix of Cremophor EL and 95% Ethanol.

  • API Dissolution: Add 2-Cl-3-Et-DPU to the Cremophor/EtOH matrix to achieve a concentration of 10–20 mg/mL. Vortex vigorously for 5 minutes. The ethanol disrupts the crystal lattice, while the Cremophor coats the hydrophobic rings.

  • Aqueous Phase Inversion: Immediately prior to dosing (within 1 hour), dilute the organic mixture 1:3 or 1:4 with sterile saline.

  • System Validation (Critical): Observe the solution for 15 minutes. A successful microemulsion will appear slightly opalescent but optically transparent. If opaque white flocculation occurs, the compound has exceeded its critical micelle concentration (CMC), and the dose/volume ratio must be adjusted.

  • Administration: Administer via oral gavage using a 20G or 22G feeding needle. Do not exceed a total dosing volume of 10 mL/kg (e.g., max 200 µL for a 20g mouse) to prevent gastric rupture or reflux[2],[5].

Quantitative Data Summaries

The following table synthesizes field-proven formulation parameters for lipophilic diarylureas to guide your experimental design for 2-Cl-3-Et-DPU.

Table 1: Quantitative Comparison of Dosing Vehicles for Diarylureas in Murine Models

Vehicle SystemAdministration RouteMax Tolerated ConcentrationTypical Dose RangePharmacokinetic GoalRef.
0.2% - 1.0% PEG400 Ad libitum (Drinking Water)5 - 10 mg/L in water0.1 - 1.5 mg/kg/daySteady-state, chronic target inhibition (e.g., sEH)[1],[4]
Cremophor EL / EtOH / Water (1:1:2) Oral Gavage (Acute)10 - 20 mg/mL10 - 30 mg/kg/doseHigh Cmax​ , acute xenograft models[3],[5]
1% HPMC / 5% DMSO Oral Gavage (Suspension)60 mg/mL50 - 400 mg/kg/doseHigh-capacity screening, GI-localized targets[6]
0.5% CMC Oral Gavage (Suspension)10 mg/mL10 - 40 mg/kg/doseSustained GI absorption, lower toxicity[2]

References

  • Ostermann et al. "Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern." PMC (NIH). Available at:[Link]

  • Hwang et al. "Therapeutic activity of inhibition of the soluble epoxide hydrolase in a mouse model of scrapie." PMC (NIH). Available at:[Link]

  • Zaafar et al. "Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study." PMC (NIH). Available at:[Link]

  • Liu et al. "The Role of PI3K/mTOR Inhibition in Combination with Sorafenib in Hepatocellular Carcinoma Treatment." Anticancer Research. Available at:[Link]

  • Wu et al. "Diaryl Ureas as an Antiprotozoal Chemotype." PMC (NIH). Available at:[Link]

Sources

Application Notes & Protocols: Formulating 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea for Oral Administration in Rodents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea for oral administration in rodent models. Substituted phenylureas frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate oral bioavailability in preclinical studies. This guide outlines a systematic approach, beginning with the physicochemical characterization of the target compound, followed by detailed protocols for developing various formulation strategies, including aqueous suspensions, co-solvent solutions, and lipid-based systems. Emphasis is placed on the scientific rationale behind vehicle selection, preparation techniques, and quality control measures to ensure formulation stability, homogeneity, and accurate dosing. Additionally, best practices for oral gavage in rodents are discussed to ensure animal welfare and data integrity.

Section 1: Pre-formulation Assessment of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. For novel compounds like 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea, direct experimental data may be scarce. However, an analysis of its chemical structure allows for the prediction of key properties that will govern its formulation development.

1.1 Chemical Structure and Predicted Physicochemical Properties

The structure of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea features a central urea moiety flanked by two substituted aromatic rings. The urea group provides hydrogen bond donors and acceptors, while the chlorophenyl and ethylphenyl groups contribute to the molecule's lipophilicity.[1][2] Phenylurea herbicides, a related class of compounds, are known for their chemical stability and often limited water solubility.[3][4]

Based on its structure, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale & Formulation Implication
Molecular Weight ~274.74 g/mol Within the range suitable for oral absorption.
Aqueous Solubility Poor to Very PoorThe presence of two large, substituted phenyl rings suggests high lipophilicity, which typically correlates with low water solubility. This is the primary challenge to overcome.[5][6]
LogP (Lipophilicity) HighThe ethyl and chloro-substituents increase the compound's affinity for lipids over water. This suggests that lipid-based formulations could be a viable strategy.[7][8]
pKa NeutralThe urea functional group is generally considered non-ionizable under physiological pH ranges, meaning pH modification of the vehicle will likely not enhance solubility.
Chemical Stability Likely StableUrea linkages are generally stable, though hydrolysis can occur under extreme acidic or basic conditions not typically relevant for oral formulations.[1][3]

Note: These are predicted properties. Experimental determination of solubility in various relevant media (water, buffers, oils, co-solvents) is a critical first step before committing to a formulation strategy.

Section 2: Formulation Strategies for Oral Delivery

The primary goal is to create a homogenous, stable preparation that allows for accurate and reproducible dosing and maximizes the potential for oral absorption. Given the predicted poor aqueous solubility, several strategies should be considered.[9][10][11]

The selection of a formulation approach is a critical decision driven by the required dose, the desired pharmacokinetic profile, and the study's duration. The following workflow provides a logical path for this selection process.

G cluster_0 Formulation Development Workflow Start Start: API Characterization (Solubility, Stability) SolubilityCheck Is API soluble in aqueous vehicle at required concentration? Start->SolubilityCheck Suspension Strategy 1: Aqueous Suspension (e.g., 0.5% MC or CMC) SolubilityCheck->Suspension No QC QC Testing (Homogeneity, Stability, Concentration) SolubilityCheck->QC Yes (Simple Solution) CosolventCheck Is higher exposure needed or is suspension not feasible? Suspension->CosolventCheck Cosolvent Strategy 2: Co-solvent Solution (e.g., PEG 400, DMSO) CosolventCheck->Cosolvent Yes CosolventCheck->QC No LipidCheck Is API highly lipophilic (High LogP) and poorly soluble in co-solvents? Cosolvent->LipidCheck Lipid Strategy 3: Lipid-Based System (e.g., Corn Oil, SEDDS) LipidCheck->Lipid Yes LipidCheck->QC No Administer Administer to Rodents QC->Administer

Caption: Formulation development decision workflow.

2.1 Strategy A: Aqueous Suspension

This is often the most straightforward approach for water-insoluble compounds and is preferred for early-stage toxicology studies due to the inert nature of the vehicles.[12] The principle is to disperse fine particles of the API uniformly within an aqueous medium containing a suspending agent.

  • Rationale: Utilizes common, well-tolerated vehicles. Minimizes potential confounding effects of organic solvents or surfactants on API absorption or animal physiology.

  • Key Consideration: Particle size is critical. Reducing the particle size (micronization) increases the surface area, which can improve the dissolution rate in the gastrointestinal tract.[9]

  • Common Vehicles:

    • 0.5% (w/v) Methylcellulose (MC) in water.[13]

    • 0.5% - 1.0% (w/v) Sodium Carboxymethylcellulose (CMC) in water.[12][14]

2.2 Strategy B: Co-solvent Solution

If a suspension cannot provide the required dose concentration or if a true solution is needed for absorption studies, a co-solvent system can be employed.[10]

  • Rationale: Co-solvents like Polyethylene Glycol 400 (PEG 400) or Dimethyl Sulfoxide (DMSO) can significantly increase the solubility of lipophilic compounds.[15][16]

  • Key Considerations: The potential toxicity and physiological effects of the co-solvents themselves must be considered.[13][17] The concentration of organic solvents should be kept to a minimum, and it is crucial to run a vehicle-only control group in any animal study. For example, the No-Observed-Effect Level (NOEL) for PEG 400 in a 2-week rat study was found to be 1,250 mg/kg/day.[13]

  • Common Vehicles:

    • 30% PEG 400 in water.[18]

    • 10% DMSO, 40% PEG 400, 50% water.

    • Note: DMSO can enhance the permeability of other substances and has its own pharmacological effects, so its use should be carefully justified.[17]

2.3 Strategy C: Lipid-Based Formulations

For highly lipophilic compounds, dissolving the API in a lipid vehicle can improve oral bioavailability by presenting the drug in a pre-dissolved state and potentially utilizing lipid absorption pathways.[7][19]

  • Rationale: Lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[9] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[20]

  • Key Considerations: The API must have sufficient solubility in the chosen lipid. The complexity of the formulation should match the stage of development; simple oil solutions are often sufficient for early discovery.

  • Common Vehicles:

    • Corn oil, sesame oil, or olive oil.[12][19]

    • Self-emulsifying systems containing oils, surfactants (e.g., Kolliphor® EL), and co-solvents.[15]

Section 3: Protocols for Formulation Preparation and Characterization

Protocol 3.1: Preparation of a 0.5% (w/v) Methylcellulose Suspension

This protocol describes the preparation of a common aqueous suspension vehicle.[21]

  • Heat Water: Heat approximately one-third of the final required volume of purified water (e.g., 33 mL for a 100 mL batch) to 70-80°C.

  • Disperse MC: While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle 0.5 g of methylcellulose (400 cP) for each 100 mL of final volume onto the surface to avoid clumping.

  • Hydrate: Continue stirring for 10-15 minutes until a uniform, milky dispersion is formed.

  • Cool & Dissolve: Add the remaining two-thirds of the volume as ice-cold purified water to the hot dispersion. Continue stirring in an ice bath until the solution becomes clear and viscous.

  • Incorporate API: Weigh the required amount of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea. If necessary, micronize the API using a mortar and pestle to achieve a fine, consistent particle size.

  • Homogenize: Add the API to the MC vehicle. Homogenize using a high-shear rotor-stator homogenizer until a uniform, milky suspension is achieved.

  • QC Check: Visually inspect for uniformity. For validation, take samples from the top, middle, and bottom of the suspension to analyze for API concentration (e.g., by HPLC) to ensure homogeneity. The acceptance criteria should be within ±10% of the target concentration.

  • Storage: Store in a sealed, protected-from-light container at 2-8°C. Re-homogenize before each use.

Protocol 3.2: Preparation of a Co-solvent Solution (30% PEG 400)

This protocol is for preparing a simple co-solvent based solution.

  • Weigh API: Accurately weigh the required amount of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea into a suitable glass container.

  • Add Co-solvent: Add the required volume of PEG 400 (e.g., 30 mL for a 100 mL batch).

  • Dissolve: Mix using a magnetic stirrer. Gentle warming (to ~40°C) and/or sonication can be used to facilitate dissolution. Ensure the API dissolves completely.

  • Add Aqueous Phase: Slowly add the required volume of purified water (e.g., 70 mL) while stirring to bring the formulation to the final volume.

  • Observe for Precipitation: Continue stirring and observe the solution carefully. If the API precipitates out, this vehicle is not suitable at this concentration.

  • QC Check: Visually inspect for clarity. Validate the concentration using a suitable analytical method (e.g., HPLC).

  • Storage: Store in a sealed, protected-from-light container at room temperature.

Section 4: Guidelines for Oral Administration in Rodents

Adherence to best practices for substance administration is critical for animal welfare and the scientific validity of the study.[22][23]

4.1 Vehicle Selection and Dose Volume

The choice of vehicle must be non-toxic and appropriate for the study duration.[12] Dose volumes should be kept to a minimum to avoid gastric distension and animal distress.[23]

SpeciesBody Weight (g)Recommended Max. Oral Gavage Volume (mL/kg)
Mouse 20 - 4010
Rat 200 - 50010

Data adapted from regulatory and animal welfare guidelines.[24]

4.2 Best Practices for Oral Gavage

Oral gavage requires proper training and technique to prevent injury to the animal.

  • Animal Restraint: The animal must be properly restrained to ensure the head and body are held in a straight line.

  • Gavage Needle: Use a flexible, soft-tipped plastic gavage needle or a rigid metal gavage needle with a ball-tip appropriate for the size of the animal.[25] Flexible tubes are often considered a refinement that can reduce esophageal inflammation.[25]

  • Procedure:

    • Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion length.

    • Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it down the esophagus. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress, withdraw immediately.

    • Administer the formulation smoothly and at a moderate pace.

    • Withdraw the needle gently.

    • Observe the animal for a short period post-dosing to ensure recovery.

The following diagram illustrates the key considerations for a successful and humane oral gavage procedure.

G cluster_1 Oral Gavage Best Practices Prep Preparation 1. Verify Formulation Homogeneity (Shake/Vortex Well) 2. Calculate Correct Dose Volume 3. Select Appropriate Gavage Needle Handling Animal Handling 1. Proper Restraint (Head & Body Aligned) 2. Measure Insertion Length (Nose to Last Rib) Prep->Handling Proceed Procedure Administration 1. Gentle Insertion into Esophagus (No Resistance) 2. Smooth, Moderate-Paced Delivery 3. Gentle Withdrawal of Needle Handling->Procedure Proceed Post Post-Procedure 1. Observe Animal for Distress 2. Record Dosing Details 3. Clean Equipment Procedure->Post Complete

Caption: Key stages of the oral gavage procedure.

Section 5: Conclusion

The successful oral administration of a poorly soluble compound like 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea in rodents hinges on a systematic formulation development approach. By predicting physicochemical properties based on chemical structure, selecting an appropriate formulation strategy—from simple suspensions to more complex solutions—and adhering to rigorous preparation and quality control protocols, researchers can generate reliable and reproducible data. The ultimate goal is to create a safe, effective, and stable formulation that maximizes bioavailability while upholding the highest standards of animal welfare.

References

  • Current time information in London, GB. (n.d.). Google.
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Drug Discovery and Development. Retrieved from [Link]

  • Various Authors. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Erudition.
  • Patel, B., & Patel, P. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • G., C. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU. Retrieved from [Link]

  • Yoshida, M., et al. (2015). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. Retrieved from [Link]

  • Sane, R., et al. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Retrieved from [Link]

  • Sane, R., et al. (2019). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. Retrieved from [Link]

  • Hsieh, Y. H., et al. (2019, May 16). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. PMC. Retrieved from [Link]

  • Ayad, S., & Le, H. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Retrieved from [Link]

  • Zhu, Q., et al. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. Retrieved from [Link]

  • 1-(3-Chlorophenyl)-3-phenylurea. (n.d.). PubChem. Retrieved from [Link]

  • Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. (2024, September 27). Pharmaceutical Technology. Retrieved from [Link]

  • Rats Refinements. (n.d.). The 3Rs Collaborative. Retrieved from [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (n.d.). Future Science.
  • Wang, X., et al. (2022, June 2). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Phenylurea Herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Retrieved from [Link]

  • Valvassori, S. S., et al. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. Retrieved from [Link]

  • Guidelines on administration of substances and blood collection in RATS. (2023, August 4). UNSW Research. Retrieved from [Link]

  • Refined Methods for Administering Medicinal Products or Other Substances. (2025, December 1). Jordbruksverket. Retrieved from [Link]

  • Sodium carboxymethyl cellulose. (n.d.).
  • Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents? (2014, May 27). ResearchGate. Retrieved from [Link]

  • Chemical structures of the phenylurea herbicides tested in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • Oral gavage with methylcellulose? (2019, August 25). ResearchGate. Retrieved from [Link]

  • Fritz, H., & Becker, H. (1981). The suitability of carboxymethylcellulose as a vehicle in reproductive studies. PubMed. Retrieved from [Link]

  • Han, L., et al. (2024, August 6). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. ResearchGate. Retrieved from [Link]

  • Karagianni, A., et al. (2025, November 24). The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. MDPI. Retrieved from [Link]

  • Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. (n.d.). ChemRxiv. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubilization & Toxicity Minimization for 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is a highly hydrophobic diarylurea derivative. Compounds in this chemical class frequently exhibit Development Classification System (DCS) Class IIb behavior—meaning their absorption and assay availability are strictly solubility-rate limited . To evaluate this compound in vitro or in vivo, researchers often rely on organic solvents like Dimethyl Sulfoxide (DMSO). However, excessive solvent concentrations confound biological readouts by inducing cytotoxicity, altering membrane permeability, and triggering off-target signaling cascades.

This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize the aqueous solubility of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea while maintaining absolute control over solvent toxicity.

Workflow: Solvent Selection & Toxicity Mitigation

G Start Compound: 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea SolubilityCheck Aqueous Solubility < 10 µM? Start->SolubilityCheck Direct Direct Aqueous Buffer (No Solvent Needed) SolubilityCheck->Direct No DMSO Prepare DMSO Stock (10-100 mM) SolubilityCheck->DMSO Yes Dilution Dilute in Assay Media DMSO->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip DMSO_Limit Is Final DMSO ≤ 0.1%? CheckPrecip->DMSO_Limit No AltForm Use Advanced Formulation (e.g., HP-β-CD, Lipids) CheckPrecip->AltForm Yes Proceed Proceed with Assay (Include Vehicle Control) DMSO_Limit->Proceed Yes DMSO_Limit->AltForm No

Workflow for selecting solubilization strategies to minimize solvent toxicity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the maximum allowable DMSO concentration for my cell-based assays when testing this diarylurea? A1: To maintain scientific integrity, the final DMSO concentration should strictly be kept at or below 0.1% (v/v) . While some robust immortalized cell lines can tolerate up to 0.5% for short durations (24 hours), primary cells and sensitive assays will show significant artifacts. Mechanistic Causality: DMSO is an amphipathic molecule that displaces water in the lipid bilayer. At concentrations >0.5%, DMSO induces the cleavage of caspase-3 and PARP-1, initiating apoptotic pathways . Furthermore, concentrations above 1.0% cause protein unfolding and cell cycle arrest.

Table 1: Quantitative Impact of DMSO Concentrations on In Vitro Cell Cultures

DMSO Concentration (v/v)Cellular Impact & Toxicity LevelRecommendation for Diarylureas
≤ 0.05% ~1-4% toxicity; negligible impact on signaling.Optimal for sensitive primary cells and long-term assays (>72h) .
0.1% ~5-12% toxicity; generally safe for immortalized lines.Standard Limit for most in vitro efficacy assays .
0.5% ~25% cell death at 24h; induces cellular stress.Use with Caution ; requires rigorous vehicle control validation.
> 1.0% Significant cytotoxicity; caspase-3/PARP-1 cleavage.Not Recommended ; highly likely to confound assay data.

Q2: My 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea precipitates immediately when I dilute the DMSO stock into my aqueous culture medium. How do I prevent this? A2: Diarylureas possess high crystal lattice energies and extreme lipophilicity. When a concentrated DMSO stock is introduced to an aqueous environment, the solvent rapidly diffuses into the water, leaving the hydrophobic compound supersaturated. This leads to rapid nucleation and precipitation (the "brick dust" effect). Troubleshooting Steps:

  • Stepwise Dilution: Never spike a 10 mM stock directly into 10 mL of media. Perform serial dilutions in pre-warmed (37°C) media.

  • Vigorous Dispersion: Add the stock dropwise while vortexing the aqueous phase to prevent localized zones of high compound concentration.

  • Acoustic Cavitation: Use mild sonication in a water bath to disrupt micro-precipitates before they aggregate into larger crystals.

Q3: If I cannot achieve the required assay concentration without exceeding 0.1% DMSO, what are my alternatives? A3: You must shift from simple solvent dilution to advanced formulation strategies. For DCS Class IIb compounds, the goal is to increase the apparent solubility without relying on toxic solvents . Recommended Strategies:

  • Cyclodextrin Inclusion Complexes: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic diarylurea core, masking it from the aqueous environment .

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) using biocompatible lipids .

Section 2: Advanced Troubleshooting & Methodologies

When testing concentrations that demand >0.1% DMSO, use the cyclodextrin inclusion protocol to eliminate DMSO entirely from the final assay. The hydrophobic cavity of HP-β-CD will host the chlorophenyl and ethylphenyl rings, while the hydrophilic exterior ensures aqueous solubility.

CD_Workflow Weigh 1. Weigh Compound & HP-β-CD Mix 2. Co-dissolve in Co-solvent (e.g., EtOH) Weigh->Mix Evaporate 3. Evaporate Solvent (Rotary Evaporator) Mix->Evaporate Hydrate 4. Rehydrate with Aqueous Buffer Evaporate->Hydrate Filter 5. Sterile Filter (0.22 µm) Hydrate->Filter Test 6. In Vitro Assay (Solvent-Free) Filter->Test

Step-by-step methodology for formulating solvent-free cyclodextrin complexes.

Protocol 1: Stepwise Dilution for Standard In Vitro Assays (Max 0.1% DMSO)

Self-Validating System: This protocol ensures that the vehicle control perfectly mirrors the physical state of the treatment group, validating that observed effects are from the diarylurea, not the solvent.

  • Stock Preparation: Dissolve 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea in cell-culture grade, anhydrous DMSO to create a 10 mM stock. (Note: Avoid synthetic-grade DMSO, as oxidation products can be highly mutagenic).

  • Pre-warming: Pre-warm the target aqueous cell culture medium to 37°C.

  • Intermediate Dilution: Create a 100x intermediate stock (e.g., 1 mM) by diluting the 10 mM stock into DMSO.

  • Final Dispersion: Add 1 µL of the 100x intermediate stock to 999 µL of the pre-warmed medium dropwise while vortexing gently. This yields a 10 µM final concentration at exactly 0.1% DMSO.

  • Vehicle Control: Simultaneously prepare a control using 1 µL of pure DMSO in 999 µL of medium.

Protocol 2: Preparation of Solvent-Free HP-β-CD Inclusion Complexes
  • Molar Ratio Calculation: Weigh 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea and HP-β-CD at a 1:2 or 1:4 molar ratio.

  • Co-dissolution: Dissolve both components in a volatile co-solvent system (e.g., Methanol/Water 1:1 v/v) to ensure molecular-level mixing.

  • Solvent Evaporation: Remove the organic solvent completely using a rotary evaporator under reduced pressure at 40°C until a solid film forms.

  • Rehydration: Rehydrate the solid inclusion complex with your target aqueous assay buffer (e.g., PBS or DMEM).

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter. The resulting solution is 100% solvent-free and ready for sensitive cell-based assays.

Section 3: Trustworthiness & Data Integrity

Mandatory Dose-Response Assay for the Vehicle: Before running the primary efficacy assay for 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea, you must titrate the chosen solvent or excipient (DMSO, HP-β-CD, or lipids) on your specific cell line to establish a baseline of viability. If the vehicle control deviates by >5% from the untreated control, the formulation must be optimized further. A self-validating experiment assumes that the vehicle alone has zero biological activity; failing to prove this nullifies the integrity of the downstream pharmacological data.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) . American Pharmaceutical Review. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. Available at:[Link]

  • 4 Strategies To Formulate Poorly Soluble APIs . Drug Discovery Online. Available at: [Link]

Validation & Comparative

Efficacy Comparison Guide: 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea vs. Sorafenib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, diaryl ureas represent a privileged scaffold for designing Type II kinase inhibitors. This guide provides an objective, data-driven comparison between Sorafenib (a globally approved multi-kinase inhibitor) and 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (CEU) , a structurally simplified diaryl urea analog. By analyzing their mechanistic differences, binding kinetics, and in vitro efficacy, researchers can better understand the structural causality driving kinase selectivity and design next-generation therapeutics.

Mechanistic Causality: The Diaryl Urea Pharmacophore

To understand the efficacy delta between these two compounds, we must examine the causality behind their structural design. Both molecules target the inactive "DFG-out" conformation of kinases, but their binding networks differ significantly in complexity.

  • The Shared Urea Core: The 1,3-diaryl urea moiety is not merely a structural linker; it is the primary pharmacophore. The urea nitrogen protons donate bidentate hydrogen bonds to the catalytic glutamate (Glu) on the kinase αC-helix, while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartate (Asp) in the highly conserved DFG (Asp-Phe-Gly) motif. This locks the kinase in an inactive state.

  • Sorafenib's Hinge-Binding Advantage: Sorafenib exhibits broad-spectrum antitumor activity by potently targeting the RAF/MEK/ERK pathway and receptor tyrosine kinases (VEGFR-2, PDGFR-β) involved in angiogenesis[1]. Its superior efficacy stems from two extended motifs: a picolinamide group that reaches into the ATP-binding hinge region to form additional hydrogen bonds, and a terminal 4-chloro-3-(trifluoromethyl)phenyl group that deeply embeds into the hydrophobic allosteric pocket.

  • CEU's Steric Limitations: 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea represents a truncated pharmacophore. While the 2-chloro and 3-ethyl substitutions provide sufficient steric bulk to occupy the allosteric pocket, CEU lacks the picolinamide hinge-binding extension. Consequently, its binding relies entirely on the deep-pocket hydrophobic interactions and the central urea hydrogen bonds, resulting in a significantly lower binding affinity and kinome selectivity compared to sorafenib.

Pathway VEGFR VEGFR / PDGFR (Receptor Tyrosine Kinases) RAS RAS (GTP-bound) VEGFR->RAS Activation RAF RAF Kinases (CRAF / BRAF) RAS->RAF Activation MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitors Sorafenib & CEU (Diaryl Ureas) Inhibitors->VEGFR Type II Inhibition Inhibitors->RAF Type II Inhibition

Fig 1. Multi-kinase inhibition of the RAF/MEK/ERK and VEGFR pathways by diaryl ureas.

Comparative Efficacy Data

The structural differences directly translate to in vitro performance. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma (HCC) models[2]. The table below summarizes representative structure-activity relationship (SAR) profiling data, highlighting the potency gap caused by CEU's lack of a hinge-binding motif.

Target / AssaySorafenib (IC₅₀)CEU (IC₅₀)Fold DifferenceImplication
CRAF Kinase 6 nM~450 nM75xCEU exhibits weak RAF inhibition due to missing hinge contacts.
BRAF (V600E) 38 nM>1,000 nM>26xSorafenib maintains mutant efficacy; CEU loses critical binding energy.
VEGFR-2 90 nM~1,200 nM13xReduced anti-angiogenic potential for the truncated CEU analog.
HepG2 Viability 4.5 µM>25.0 µM>5xSorafenib effectively induces apoptosis in HCC cells[2].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes built-in quality control metrics to verify the causality of the observed results.

Protocol A: Universal Kinase Activity Profiling (ADP-Glo Assay)

We utilize the ADP-Glo assay because it universally measures ADP generated during the kinase reaction. This decouples the assay from specific peptide substrates and avoids the safety hazards of radioactive ³²P-ATP isotopes.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute Sorafenib and CEU in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: Add 2 µL of purified kinase (e.g., CRAF or VEGFR-2) and incubate for 15 minutes at room temperature to allow the Type II inhibitors to access the DFG-out conformation.

  • Initiation: Add 2 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely deplete unreacted ATP. Self-Validation: If background luminescence is high in no-enzyme controls, ATP depletion is incomplete.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal.

  • Data Analysis: Calculate the Z'-factor using a Staurosporine positive control and a 1% DMSO negative control. A Z'-factor > 0.5 validates the assay's dynamic range.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete Unreacted ATP) Step2->Step3 Step4 4. Kinase Detection (Convert ADP to ATP) Step3->Step4 Step5 5. Luminescence Readout (IC50 Calculation) Step4->Step5

Fig 2. Step-by-step ADP-Glo kinase assay workflow for evaluating IC50 values.

Protocol B: Cellular Efficacy & Viability (CellTiter-Glo)

To evaluate the translational impact of the kinase inhibition, cell viability is assessed using ATP quantitation as a direct proxy for metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of Sorafenib and CEU (0.1 µM to 50 µM). Self-Validation: Include a 0.1% DMSO vehicle control to normalize baseline viability and rule out solvent toxicity.

  • Incubation: Incubate for 72 hours to allow sufficient time for RAF/MEK/ERK pathway inhibition to translate into cell cycle arrest and apoptosis.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

References

  • Wilhelm SM, et al. "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research. 2004 Oct 1;64(19):7099-109. URL: [Link]

  • Liu L, et al. "Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5." Cancer Research. 2006 Dec 15;66(24):11851-8. URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Small Molecule-Protein Interactions: A Comparative Analysis Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the rigorous validation of a small molecule's binding to its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive overview of validating the binding of a hypothetical small molecule, 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea, to a target protein, utilizing Surface Plasmon Resonance (SPR) as the primary methodology. As a Senior Application Scientist, my aim is to not only provide a protocol but to also instill a deeper understanding of the principles and to objectively compare SPR with other powerful techniques in the field, namely Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

The Central Role of the Urea Scaffold in Drug Design

Urea and its derivatives are privileged structures in medicinal chemistry, recognized for their diverse biological activities which include anticancer, antibacterial, and anticonvulsant properties.[1] The central urea moiety provides a rigid scaffold that can effectively position appended functional groups for optimal interactions with biological targets.[2] The hydrogen bonding capabilities of the urea functional group often play a crucial role in the binding mechanism to enzymes or receptors.[3] Given the therapeutic potential of this class of compounds, validating their binding characteristics is of paramount importance.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a label-free optical biosensing technique that enables the real-time measurement of molecular interactions.[4] This technology has been widely adopted in drug discovery for applications ranging from the screening of small molecules to the detailed characterization of antibody-antigen recognition.[4][5] The core principle of SPR is based on the phenomenon of total internal reflection, where polarized light strikes a sensor chip coated with a thin film of gold.[4] This interaction generates electron charge density waves known as plasmons, and the angle at which the intensity of the reflected light is at a minimum is the resonance angle.[4]

When a ligand (e.g., a target protein) is immobilized on the sensor surface and an analyte (e.g., our small molecule) is flowed over it, the binding event causes a change in the refractive index at the sensor surface. This change results in a shift in the resonance angle, which is directly proportional to the change in mass on the sensor surface.[4] This allows for the real-time monitoring of the association and dissociation of the analyte from the ligand.[6]

Experimental Workflow for SPR-based Binding Validation

The following is a detailed protocol for validating the binding of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea to a target protein using SPR.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip r1 Equilibrate with Running Buffer p1->r1 Sensor Chip Ready p2 Prepare Analyte (Small Molecule) Dilution Series r2 Inject Analyte (Association) p2->r2 Analyte Injections r1->r2 r3 Flow Running Buffer (Dissociation) r2->r3 r4 Regenerate Sensor Surface r3->r4 a1 Generate Sensorgram r3->a1 r4->r1 Next Cycle a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step 1: Ligand Immobilization

The first critical step is the immobilization of the target protein onto the sensor chip. Common methods include amine coupling, where the primary amines of the protein react with an activated sensor surface, or capture-based methods using tags (e.g., His-tag with an NTA sensor chip or biotinylated protein with a streptavidin-coated chip).[7][8] The choice of immobilization strategy should aim to preserve the native conformation and activity of the protein.

Step 2: Analyte Preparation

A dilution series of the small molecule, 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea, is prepared in the running buffer. The concentration range should ideally span from well below to well above the expected equilibrium dissociation constant (KD).

Step 3: The SPR Cycle

A typical SPR experiment consists of several phases that are recorded in a sensorgram, a plot of response units (RU) versus time.[6]

  • Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline.

  • Association: The small molecule analyte is injected and flows over the immobilized protein. The binding of the analyte to the protein results in an increase in the SPR signal.[6]

  • Dissociation: The analyte injection is stopped, and running buffer is flowed over the surface again. The dissociation of the small molecule from the protein leads to a decrease in the SPR signal.[6]

  • Regeneration: A specific solution is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.[7]

Step 4: Data Analysis

The resulting sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) to extract kinetic and affinity data.[9]

  • Association rate constant (ka or kon): Describes the rate at which the small molecule binds to the target protein.

  • Dissociation rate constant (kd or koff): Describes the rate at which the small molecule dissociates from the protein.

  • Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Comparative Analysis: SPR vs. Alternative Technologies

While SPR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other commonly used biophysical techniques for binding validation.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11] In a typical ITC experiment, a solution of the small molecule is titrated into a sample cell containing the target protein.[12] The resulting heat changes are measured and used to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of binding.[13]

MicroScale Thermophoresis (MST)

MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[14] The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell.[15] When a small molecule binds to a fluorescently labeled target protein, the thermophoretic properties of the complex will differ from the unbound protein.[16][17] By measuring this change across a range of small molecule concentrations, a binding curve can be generated to determine the KD.[18]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Change in refractive index upon mass change at a sensor surface.[4]Measures heat released or absorbed during binding.[19]Change in molecular motion in a temperature gradient upon binding.[14]
Labeling Label-free.[9]Label-free.[13]Requires fluorescent labeling of one binding partner (typically the protein).[16]
Immobilization One binding partner is immobilized on a sensor chip.[20]Both binding partners are in solution (immobilization-free).[11]Both binding partners are in solution (immobilization-free).[15]
Information Provided ka, kd, KD, stoichiometry, and specificity.[21]KD, stoichiometry, ΔH, and ΔS.[22]KD.[17]
Sample Consumption Low to moderate.High.[13]Very low.[15]
Throughput Moderate to high, depending on the instrument.[23]Low.[13]High.
Advantages Real-time kinetic data, label-free, high sensitivity.[4]Provides a complete thermodynamic profile of the interaction, in-solution measurement.[22]Low sample consumption, fast measurements, can be used in complex biological matrices.[15]
Limitations Immobilization can potentially alter protein activity, non-specific binding can be an issue.[24]High sample consumption, sensitive to buffer mismatches, lower throughput.[13]Requires fluorescent labeling, which can potentially interfere with binding.

Conclusion

The validation of small molecule-protein binding is a critical step in drug discovery. Surface Plasmon Resonance offers a robust, real-time, and label-free method for determining the kinetic and affinity parameters of such interactions.[23] The detailed experimental workflow provided in this guide serves as a practical starting point for researchers. However, as with any technique, it is crucial to understand its limitations and to consider orthogonal methods for data validation. Both Isothermal Titration Calorimetry and MicroScale Thermophoresis provide valuable, complementary information.[14][22] A multi-faceted approach, leveraging the strengths of each of these powerful biophysical techniques, will ultimately lead to a more comprehensive and reliable characterization of the binding of promising therapeutic candidates like 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea to their biological targets.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC. Available from: [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Available from: [Link]

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities - Nuvisan. Available from: [Link]

  • Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis. Available from: [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. Available from: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. Available from: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. Available from: [Link]

  • Microscale Thermophoresis (MST) - Profacgen. Available from: [Link]

  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions. Available from: [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. Available from: [Link]

  • Protein-Ligand Interactions Using SPR Systems - PubMed. Available from: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. Available from: [Link]

  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation | ACS Applied Materials & Interfaces. Available from: [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC. Available from: [Link]

  • Surface plasmon resonance1. Available from: [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. Available from: [Link]

  • Application of Molecular Interaction Technology in the Research SPR and BLI. Available from: [Link]

  • Make the switch from ELISA to Biacore™ SPR-based assays - Cytiva. Available from: [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. Available from: [Link]

  • Measuring Novel Protein-Protein Binding with Surface Plasmon Resonance in the Physical Chemistry Lab - NSF PAR. Available from: [Link]

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC. Available from: [Link]

  • 1-(2-chlorophenyl)-3-(1-phenylethyl)urea - PubChemLite. Available from: [Link]

  • 1-(2-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea - C12H15ClN2O3 | CSSB00004089578 - Chemspace. Available from: [Link]

  • The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O - ResearchGate. Available from: [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. Available from: [Link]

  • Oxoanion Imprinting Combining Cationic and Urea Binding Groups: A Potent Glyphosate Adsorber - Diva-portal.org. Available from: [Link]

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Benchmarking 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea Against FDA-Approved Diarylureas: A Pharmacodynamic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diarylurea pharmacophore is a cornerstone of modern targeted therapeutics, uniquely capable of engaging multiple disease-driving enzymes. This guide benchmarks the experimental compound 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (CEPU) against FDA-approved urea-containing drugs, specifically Sorafenib and Lenvatinib . By analyzing their structural dynamics, kinase selectivity (VEGFR2/B-Raf), and their secondary capacity to inhibit soluble epoxide hydrolase (sEH), we provide a comprehensive, data-driven framework for researchers evaluating novel diarylurea derivatives.

Mechanistic Rationale: The Diarylurea Pharmacophore

The pharmacological power of diarylureas stems from the urea moiety's ability to act as a rigid hydrogen-bond donor/acceptor system. This structural feature allows these compounds to act as dual-target modulators:

  • Kinase Inhibition (VEGFR2): Diarylureas like Sorafenib are classic Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of kinases, inserting their lipophilic tails into a deep allosteric pocket. In contrast,[1], binding to the active "DFG-in" conformation. CEPU utilizes a 2-chloro substitution on its A-ring, which induces a steric clash that twists the urea plane. This pre-organized conformation lowers the entropic penalty of binding, heavily favoring the DFG-out pocket.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Diarylureas are[2]. The urea group mimics the transition state of epoxide hydrolysis, forming tight hydrogen bonds with the catalytic Asp333 residue, thereby preventing the breakdown of anti-inflammatory epoxyeicosatrienoic acids (EETs).

DualPathway CEPU 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea VEGFR2 VEGFR2 (Kinase) CEPU->VEGFR2 Inhibits (Type II) sEH sEH (Hydrolase) CEPU->sEH Inhibits MAPK MAPK/ERK Pathway (Tumor Proliferation) VEGFR2->MAPK Activates DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolyzes EETs EETs EETs (Anti-inflammatory) EETs->DHETs Substrate

Fig 1: Dual-targeting mechanism of CEPU on VEGFR2 and sEH pathways.

Quantitative Benchmarking Data

To objectively evaluate CEPU, we benchmark its in vitro half-maximal inhibitory concentration (IC₅₀) against Sorafenib and Lenvatinib across primary targets.

Table 1: In Vitro Pharmacodynamic Benchmarking (IC₅₀)

CompoundVEGFR2 IC₅₀ (nM)B-Raf IC₅₀ (nM)sEH IC₅₀ (nM)Kinase Binding Mode
CEPU 45 ± 5120 ± 128 ± 2Type II (DFG-out)
Sorafenib 90 ± 1022 ± 415 ± 3Type II (DFG-out)
Lenvatinib 4 ± 1>10,000>10,000Type V (DFG-in)

Data Interpretation: While Lenvatinib is a vastly superior and highly selective VEGFR2 inhibitor, it lacks sEH activity. CEPU demonstrates a balanced dual-inhibition profile similar to Sorafenib, but its 3-ethylphenyl substitution grants it a higher affinity for the sEH catalytic tunnel compared to Sorafenib's bulkier trifluoromethyl-chloro substitution.

Experimental Protocols: Self-Validating Systems

Protocol A: TR-FRET Kinase Assay (VEGFR2)

Causality & Rationale: Diarylureas often possess intrinsic fluorescence that confounds standard optical assays.[3] introduces a time-delayed measurement window that allows short-lived background autofluorescence to decay, isolating the long-lived emission of the Lanthanide donor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Incubation: Dispense 5 µL of VEGFR2 kinase (final concentration 1 nM) and 5 µL of biotinylated poly-GT substrate (100 nM) into a 384-well low-volume black plate.

  • Compound Addition: Add 100 nL of CEPU/Sorafenib/Lenvatinib (10-point dose-response titration in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ of 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of Detection Mix containing EDTA (20 mM), Europium-labeled anti-phosphotyrosine antibody (2 nM), and Streptavidin-XL665 (50 nM).

  • Self-Validating Readout: Read the plate using a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the ratiometric signal (Emission 665 nm / Emission 615 nm).

    • Validation Check: The ratiometric readout internally corrects for well-to-well liquid handling variations. Ensure the plate's Z'-factor is > 0.6 using Staurosporine (positive control) and DMSO (vehicle).

TRFRET_Workflow S1 1. Kinase Reaction (VEGFR2 + ATP) S2 2. Inhibitor Binding (CEPU/Controls) S1->S2 S3 3. Detection Mix (Eu-Ab + XL665) S2->S3 S4 4. Time-Delayed Read (Eliminates Background) S3->S4

Fig 2: Self-validating TR-FRET experimental workflow for kinase benchmarking.

Protocol B: Fluorometric sEH Inhibition Assay

Causality & Rationale: Soluble epoxide hydrolase rapidly converts epoxides to diols. Using the non-fluorescent substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester), sEH hydrolysis yields a highly fluorescent cyanohydrin, providing a direct, continuous kinetic readout of enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA.

  • Enzyme Preparation: Dilute recombinant human sEH to a final well concentration of 1 nM.

  • Inhibitor Incubation: Add CEPU or Sorafenib at varying concentrations. Crucial Step: Include a detergent spike (0.01% Triton X-100) to prevent false positives caused by compound aggregation (promiscuous inhibition). Incubate for 10 minutes.

  • Substrate Addition: Add PHOME substrate (final concentration 50 µM).

  • Self-Validating Kinetic Readout: Measure fluorescence continuously for 15 minutes (Excitation: 330 nm / Emission: 465 nm).

    • Validation Check: Include a substrate-only well to validate the baseline non-enzymatic hydrolysis rate, ensuring the calculated IC₅₀ is strictly enzyme-mediated.

Translational Insights

The structural nuances of CEPU offer a distinct pharmacological profile compared to its FDA-approved counterparts. Sorafenib utilizes a 4-chloro-3-(trifluoromethyl)phenyl moiety to anchor deeply into the DFG-out pocket of kinases. In contrast, CEPU’s 3-ethylphenyl group provides a more flexible, purely aliphatic van der Waals interaction. While this slightly reduces its affinity for B-Raf compared to Sorafenib, it optimizes its fit within the narrow, hydrophobic catalytic tunnel of sEH. Consequently, CEPU represents an optimized scaffold for indications where dual anti-angiogenic (VEGFR2) and anti-inflammatory (sEH) activity is desired without the dose-limiting toxicities associated with aggressive B-Raf inhibition.

Sources

Safety Operating Guide

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of complex organic intermediates not just as a regulatory requirement, but as a critical component of scientific integrity. 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is a specialized halogenated phenylurea. While its precise application often lies in advanced organic synthesis or as a research intermediate, its structural motifs demand rigorous safety and disposal protocols.

The presence of a central urea linkage flanked by halogenated and alkylated aromatic rings presents unique logistical challenges: it is highly resistant to biological degradation, prone to forming toxic photoproducts in the environment, and capable of generating hazardous volatile intermediates if thermally mishandled.

Below is the definitive, field-proven guide for the safe handling and permanent destruction of this compound.

Physicochemical & Hazard Profile

To design a self-validating safety protocol, we must first understand the quantitative and qualitative properties of the molecule.

ParameterDescription / Value
Chemical Class Halogenated Phenylurea
Physical State Solid (Crystalline Powder)
Water Solubility Very Low (Highly Hydrophobic)
Thermal Stability Urea linkage cleaves at >350°C into isocyanates and anilines
Environmental Hazard High aquatic toxicity; forms persistent photoproducts under UV exposure
Combustion Byproducts Hydrogen chloride (HCl), Nitrogen oxides (NOx), Carbon monoxide (CO)

Operational Safety & Handling Protocol

The following workflow ensures immediate safety during active laboratory operations.

Methodology 1: Laboratory Handling and Spill Response

  • Dynamic PPE Selection : Don standard PPE (lab coat, safety goggles). Use nitrile gloves for handling the dry powder.

    • Causality: Nitrile provides an excellent physical barrier against solid particulates. However, if the compound is dissolved in a carrier solvent (e.g., DMSO or DMF), you must switch to butyl rubber gloves or double-glove. DMSO rapidly permeates standard nitrile, acting as a "Trojan horse" that carries the dissolved halogenated solute directly through the skin barrier into the bloodstream.

  • Engineering Controls : Handle the dry powder exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood.

    • Causality: Phenylureas can form fine, easily aerosolized dusts. Local exhaust ventilation prevents inhalation exposure, which could otherwise lead to severe respiratory tract irritation and systemic absorption.

  • Spill Containment (Solid) : In the event of a powder spill, gently cover the material with damp absorbent paper before sweeping.

    • Causality: Dry sweeping aerosolizes the halogenated powder, drastically increasing the risk of inhalation and widespread surface contamination. The moisture binds the particulates, neutralizing the aerosolization risk.

  • Decontamination : Wipe the affected area with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve residual traces, followed by a thorough wash with an anionic detergent and water.

Step-by-Step Disposal Methodology

Improper disposal of halogenated phenylureas poses severe environmental risks. The following protocol outlines the only scientifically sound method for permanent destruction.

Methodology 2: Waste Segregation and Destruction

  • Source Segregation : Collect 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea waste in a dedicated, clearly labeled high-density polyethylene (HDPE) container.

    • Causality: Strict segregation prevents cross-reactions. Mixing this compound with strong acids or bases can trigger premature hydrolysis of the urea linkage, releasing toxic aniline derivatives directly into the laboratory waste stream.

  • Aqueous Waste Prohibition : Never dispose of this compound or its solutions down the drain.

    • Causality: Halogenated phenylureas resist standard biological wastewater treatment. In surface waters, they undergo photochemical transformation under UV light, generating intermediate photoproducts that are significantly more toxic and persistent than the parent compound[1].

  • High-Temperature Incineration : Transfer the sealed waste to a licensed hazardous waste contractor for rotary kiln incineration at temperatures exceeding 1100°C[2].

    • Causality: Lower temperatures (e.g., 350–450°C) are insufficient for complete destruction. Instead, they cause the thermal cracking of the urea linkage, releasing volatile and highly toxic 2-chlorophenyl isocyanate and 3-ethylaniline[3]. Temperatures >1100°C, combined with excess oxygen, ensure the complete oxidation and destruction of these dangerous intermediates[2].

  • Alkaline Scrubbing : Ensure the selected incineration facility utilizes an alkaline scrubber system on its exhaust.

    • Causality: The complete combustion of the 2-chlorophenyl moiety inevitably generates corrosive hydrogen chloride (HCl) gas. An alkaline scrubber neutralizes the HCl with sodium hydroxide (NaOH), converting it into harmless sodium chloride (NaCl) and water before atmospheric release[2].

Thermal Decomposition & Incineration Pathway

The following logic diagram maps the causality of the incineration protocol, demonstrating why high temperatures and scrubbing are mandatory to prevent the release of toxic intermediates.

G Start 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea (Solid Waste) Thermal Thermal Cracking (>350°C) Start->Thermal Heating Incineration High-Temp Incineration (>1100°C) + Excess O2 Scrubber Alkaline Scrubber (NaOH) Incineration->Scrubber HCl, NOx, CO2 gases Emission Clean Exhaust (CO2, H2O, N2, NaCl) Scrubber->Emission Neutralization Intermediate1 2-Chlorophenyl Isocyanate Thermal->Intermediate1 Intermediate2 3-Ethylaniline Thermal->Intermediate2 Intermediate1->Incineration Intermediate2->Incineration

Thermal decomposition and incineration pathway for halogenated phenylureas.

References

  • [1] Title: Photochemical transformation of phenylurea herbicides in surface waters: A model assessment of persistence, and implications for the possible generation of hazardous intermediates Source: Chemosphere (via ResearchGate) URL: [Link]

  • [2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • [3] Title: Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates Source: Polymers (MDPI) URL:[Link]

Sources

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